

Isoamyl Lactate: A Comprehensive Toxicological and Safety Profile

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Compound of Interest

Compound Name: *Isoamyl lactate*

Cat. No.: B106790

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Introduction

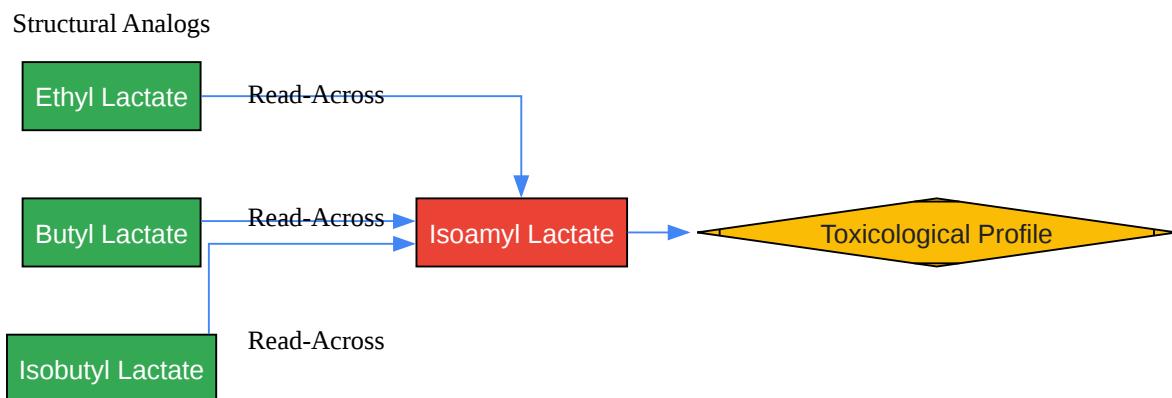
Isoamyl lactate, also known as isopentyl lactate, is a chemical compound valued for its mild, fruity, and creamy aroma, leading to its use as a fragrance and flavoring agent. As with any chemical intended for use in consumer products or as a potential component in pharmaceutical formulations, a thorough understanding of its toxicological profile and safety is paramount. This technical guide provides an in-depth overview of the available toxicological data for **isoamyl lactate**, including a read-across approach with structurally similar lactate esters to address data gaps. All experimental methodologies are detailed in accordance with internationally recognized guidelines.

Executive Summary of Toxicological Profile

Isoamyl lactate is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Toxicological data, largely derived from studies on structurally related lactate esters, indicates a low order of acute toxicity via oral, dermal, and inhalation routes. It is not considered to be a skin sensitizer and is not expected to be genotoxic, carcinogenic, or a reproductive toxicant. While lactate esters may cause mild to moderate skin and eye irritation, these effects are generally reversible.

Read-Across Justification

Due to the limited availability of specific toxicological studies on **isoamyl lactate**, a read-across approach is employed in this assessment. This scientific method uses data from structurally similar chemicals (analogue substances) to predict the properties of the target substance. The lactate esters, including ethyl lactate, butyl lactate, and isobutyl lactate, share a common lactic acid core and differ only in the length of their alcohol chain. This structural similarity allows for the reliable prediction of toxicological endpoints for **isoamyl lactate**.



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Figure 1: Read-across approach for assessing **isoamyl lactate** toxicity.

Acute Toxicity

Acute toxicity studies are conducted to determine the potential adverse effects of a substance after a single exposure. For lactate esters, the acute toxicity is consistently low across different routes of exposure.

Table 1: Acute Toxicity Data for **Isoamyl Lactate** and Analogs

Endpoint	Species	Route	Test Guideline	Result	Reference Substance
LD50	Rat	Oral	OECD 401	> 2000 mg/kg bw	Ethyl Lactate[1]
LD50	Rat	Dermal	OECD 402	> 2000 mg/kg bw	Butyl Lactate
LC50	Rat	Inhalation	OECD 403	> 5000 mg/m ³	Lactate Esters (general)[2]

Experimental Protocols for Acute Toxicity

- Oral (OECD 401): In a typical acute oral toxicity study, rats are administered a single dose of the test substance by gavage.[1] Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed at the end of the study.
- Dermal (OECD 402): For acute dermal toxicity, the test substance is applied to the shaved skin of rats for 24 hours under a semi-occlusive dressing. Observations for mortality and signs of toxicity are conducted for 14 days, followed by a gross necropsy.
- Inhalation (OECD 403): In an acute inhalation toxicity study, rats are exposed to the test substance as a vapor or aerosol for a defined period, typically 4 hours. Animals are observed for toxic effects and mortality during and after exposure for at least 14 days.

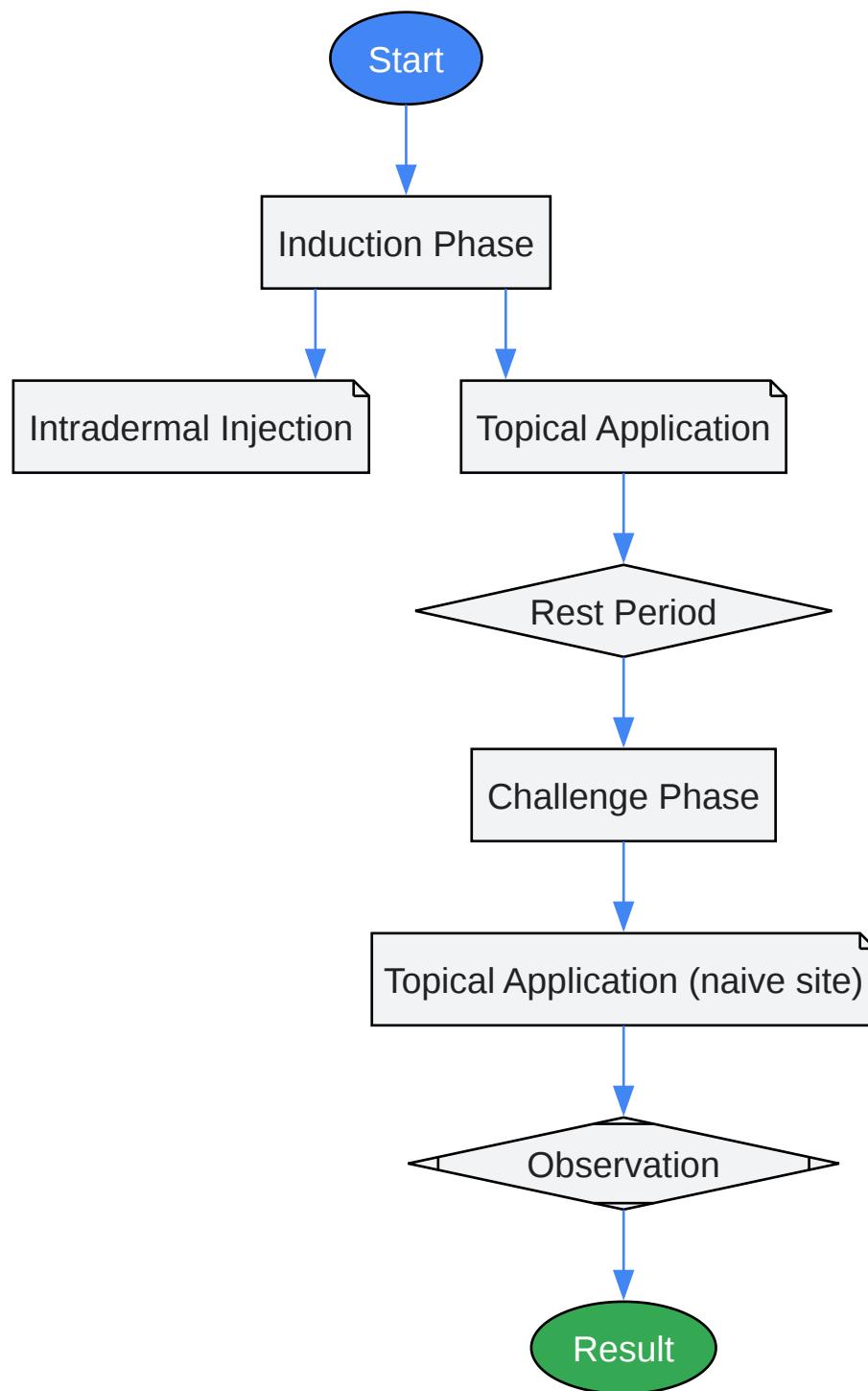
Irritation and Sensitization

Table 2: Irritation and Sensitization Data

Endpoint	Species	Test Guideline	Result	Reference Substance
Skin Irritation	Rabbit	OECD 404	Mild to moderate irritant	Lactate Esters (general) ^[2]
Eye Irritation	Rabbit	OECD 405	Moderate irritant	Lactate Esters (general) ^[2]
Skin Sensitization	Guinea Pig	OECD 406	Not a sensitizer	Lactate Esters (general) ^[2]

Experimental Protocols for Irritation and Sensitization

- Skin Irritation (OECD 404): A single dose of the test substance is applied to a small area of the skin of a rabbit and covered with a gauze patch for 4 hours. The skin is then observed for signs of erythema (redness) and edema (swelling) at specified intervals.
- Eye Irritation (OECD 405): A single dose of the test substance is instilled into the conjunctival sac of one eye of a rabbit. The eye is examined for effects on the cornea, iris, and conjunctiva at regular intervals.
- Skin Sensitization (OECD 406 - Guinea Pig Maximization Test): This test involves an induction phase where the test substance is administered intradermally and topically to guinea pigs to induce a potential allergic response. After a rest period, a challenge dose is applied to a naive skin site to assess the sensitization response.^[3]



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Figure 2: Workflow for the Guinea Pig Maximization Test (OECD 406).

Repeated Dose Toxicity

Repeated dose toxicity studies assess the potential for adverse effects from long-term or repeated exposure to a substance. A subacute inhalation study on several lactate esters provides valuable insight.

Table 3: Repeated Dose Toxicity Data

Endpoint	Species	Route	Test Guideline	Result	Reference Substance
NOAEL	Rat	Inhalation	OECD 412 (similar)	200 mg/m ³	Ethyl, n-Butyl, Isobutyl Lactate[2]

Experimental Protocol for Repeated Dose Toxicity

- Subacute Inhalation (OECD 412 principles): In a 28-day inhalation study, rats are exposed to the test substance for 6 hours/day, 5 days/week. Clinical observations, body weight, food consumption, hematology, clinical chemistry, and organ weights are monitored. A full histopathological examination is conducted at the end of the study.

Genotoxicity

Genotoxicity assays are performed to determine if a substance can cause damage to genetic material.

Table 4: Genotoxicity Data

Endpoint	Test System	Test Guideline	Result	Reference Substance
Gene Mutation	S. typhimurium	OECD 471 (Ames Test)	Negative	Ethyl Lactate

Experimental Protocol for Genotoxicity

- Bacterial Reverse Mutation Test (OECD 471 - Ames Test): This in vitro test uses several strains of the bacterium *Salmonella typhimurium* with pre-existing mutations that render them

unable to synthesize an essential amino acid. The test substance is incubated with the bacteria, and a positive result is indicated by a significant increase in the number of colonies that have reverted to a non-mutant state, indicating that the substance has caused a mutation. The test is conducted with and without a metabolic activation system (S9 mix) to mimic mammalian metabolism.

Conclusion

Based on the available toxicological data for **isoamyl lactate** and its structural analogs, it can be concluded that **isoamyl lactate** possesses a favorable safety profile for its intended uses. It exhibits low acute toxicity and is not a skin sensitizer. While it may cause mild to moderate skin and eye irritation, these effects are expected to be reversible. There is no evidence to suggest that **isoamyl lactate** is genotoxic. This comprehensive toxicological assessment, supported by a scientifically robust read-across approach, provides a strong basis for the safe use of **isoamyl lactate** in various applications. Further targeted studies on **isoamyl lactate** could provide additional confirmation of this safety profile.

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